molecular formula C4H4ClNS B15439871 Thiocyanic acid, 3-chloroallyl ester CAS No. 76855-01-1

Thiocyanic acid, 3-chloroallyl ester

Cat. No.: B15439871
CAS No.: 76855-01-1
M. Wt: 133.60 g/mol
InChI Key: KLFSZAVVJVHPTD-OWOJBTEDSA-N
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Description

Thiocyanic acid, 3-chloroallyl ester is a chemical compound supplied for research and development purposes. Researchers investigating the properties and applications of thiocyanate esters may find this compound of interest. Thiocyanate ions, the core component of this ester, are known to be substrates for peroxidase enzymes in biological systems, leading to the production of hypothiocyanite (OSCN-), a potent antimicrobial agent . This activity is part of a key host defense mechanism in various human secretions, including saliva and airway lining fluid . As a small, reactive molecule, this ester may also serve as a valuable synthetic intermediate or building block in organic chemistry for the development of new materials or bioactive compounds. This product is strictly labeled "For Research Use Only" (RUO) and is not intended for diagnostic or therapeutic applications, or for personal use. Researchers should consult the safety data sheet and conduct appropriate risk assessments prior to handling, as structural analogs like allyl thiocyanate have reported toxicity in animal studies .

Properties

CAS No.

76855-01-1

Molecular Formula

C4H4ClNS

Molecular Weight

133.60 g/mol

IUPAC Name

[(E)-3-chloroprop-2-enyl] thiocyanate

InChI

InChI=1S/C4H4ClNS/c5-2-1-3-7-4-6/h1-2H,3H2/b2-1+

InChI Key

KLFSZAVVJVHPTD-OWOJBTEDSA-N

Isomeric SMILES

C(/C=C/Cl)SC#N

Canonical SMILES

C(C=CCl)SC#N

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects: Chloroallyl vs. Bromoallyl Esters

The substitution of halogens on the allyl group significantly influences physicochemical properties. For example:

  • Thiocyanic acid, 3-bromoallyl ester (CAS CID 6366641) has the formula C₄H₄BrNS (MW: 178.01 g/mol) and a distinct SMILES structure: C(/C=C/Br)SC#N .
Property 3-Chloroallyl Ester (Hypothetical) 3-Bromoallyl Ester
Molecular Formula C₄H₄ClNS C₄H₄BrNS
Molecular Weight (g/mol) ~133.6 178.01
Halogen Substituent Cl (Electronegativity: 3.0) Br (Electronegativity: 2.8)

Aromatic vs. Aliphatic Thiocyanate Esters

Aromatic thiocyanates, such as 4-chlorophenyl thiocyanate (CAS 3226-37-7), exhibit greater stability due to resonance effects in the aryl group, whereas aliphatic esters like the 3-chloroallyl derivative are more reactive.

Property 3-Chloroallyl Ester (Aliphatic) 4-Chlorophenyl Ester
Substituent Type Aliphatic (allyl) Aromatic (phenyl)
Molecular Formula C₄H₄ClNS C₇H₄ClNS
Stability Moderate High (resonance-stabilized)
Applications Pesticidal intermediates Laboratory synthesis

Structural and Functional Diversity

  • Acetonyl thiocyanate (CAS 1226, ): Features a ketone group, enhancing polarity and solubility in polar solvents.
  • (2-Chlorophenyl)methyl ester (CAS 2082-66-8): Used in analytical chemistry, with a molar mass of 199.67 g/mol .

Q & A

Q. What are the established synthetic routes for thiocyanic acid, 3-chloroallyl ester, and what methodological optimizations improve yield?

Thiocyanic acid esters are typically synthesized via nucleophilic substitution between a thiocyanate salt (e.g., KSCN) and an alkyl/allyl halide. For 3-chloroallyl ester, a reaction between 3-chloroallyl chloride and potassium thiocyanate in a polar aprotic solvent (e.g., DMF) under controlled temperature (40–60°C) is recommended. Optimizations include using anhydrous conditions to prevent hydrolysis and employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reactivity . Purification via vacuum distillation or column chromatography is critical to isolate the ester from byproducts like disulfides .

Q. How can structural characterization of this compound be performed to confirm its purity and functional groups?

  • NMR Spectroscopy : <sup>1</sup>H NMR should show resonances for the allylic protons (δ 5.5–6.5 ppm) and the thiocyanate group (no direct proton, but adjacent CH2 signals split due to coupling). <sup>13</sup>C NMR confirms the SCN carbon at ~110 ppm .
  • IR Spectroscopy : The thiocyanate group exhibits a strong C≡N stretch at ~2100–2150 cm<sup>-1</sup> .
  • Mass Spectrometry : High-resolution MS (HRMS) should match the molecular ion peak for C4H4ClNS (theoretical m/z 148.96) .

Q. What factors influence the stability of this compound during storage and handling?

The ester is sensitive to moisture, light, and heat. Storage under inert gas (N2 or Ar) at –20°C in amber glass vials is advised. Degradation pathways include hydrolysis to thiocyanic acid and 3-chloroallyl alcohol, detectable via TLC or GC-MS. Stabilizers like radical inhibitors (e.g., BHT) may prolong shelf life .

Advanced Research Questions

Q. What reaction mechanisms govern the nucleophilic substitution in thiocyanic acid ester synthesis, and how do steric effects impact reactivity?

The synthesis follows an SN2 mechanism, where the thiocyanate ion attacks the electrophilic carbon of 3-chloroallyl chloride. Steric hindrance from the allyl group may reduce reaction rates compared to linear alkyl halides. Computational studies (DFT) suggest transition-state stabilization via solvent polarity, with DMF providing optimal activation energy . Kinetic studies using <sup>13C isotopic labeling could further elucidate mechanistic details .

Q. Which analytical techniques are most reliable for quantifying this compound in complex mixtures?

  • GC-MS : Use a non-polar capillary column (e.g., DB-5) with splitless injection. Calibrate with pure ester standards and monitor for fragmentation ions (e.g., m/z 149 for [M]<sup>+</sup>).
  • HPLC-UV : A C18 column with acetonitrile/water mobile phase and detection at 230 nm (λmax for SCN) achieves sensitivity <1 ppm .
  • Validation : Perform spike-and-recovery experiments in matrices (e.g., reaction crude) to assess accuracy (95–105%) and precision (RSD <5%) .

Q. How can researchers mitigate toxicity risks associated with this compound in laboratory settings?

The ester is likely a skin irritant and respiratory hazard based on analog data (e.g., methyl thiocyanate, LD50 150 mg/kg in rats ). Use fume hoods for synthesis, wear nitrile gloves, and employ closed-system reactors. Waste must be neutralized with alkaline peroxide before disposal .

Q. How should conflicting data on thiocyanic acid ester reactivity be resolved (e.g., unexpected byproducts in catalysis)?

Contradictions in reactivity (e.g., dimerization vs. hydrolysis) may arise from trace impurities (e.g., residual halides) or solvent effects. Perform control experiments with rigorously purified reagents and monitor reactions in real-time via in-situ IR. Computational modeling (e.g., MD simulations) can predict solvent interactions .

Q. What catalytic applications have been explored for thiocyanic acid esters, and what methodological challenges exist?

Thiocyanates act as thiocyanation agents in C–S bond formation (e.g., synthesizing thioethers). However, the 3-chloroallyl group’s electrophilicity may lead to side reactions (e.g., allylic substitution). Optimize catalytic systems (e.g., Pd/ligand complexes) to suppress undesired pathways .

Q. What degradation products form under accelerated stability testing, and how are they characterized?

Thermal stress testing (70°C for 24 hrs) reveals hydrolysis to HSCN and 3-chloroallyl alcohol. LC-MS/MS identifies degradation products, while quantum mechanical calculations (DFT) predict degradation pathways .

Q. Can computational models predict the solvation dynamics and reactivity of this compound?

Molecular dynamics (MD) simulations using force fields (e.g., OPLS-AA) model solvation shells in DMF/water mixtures. Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites .

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